N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features a benzamide core with various functional groups, including a cyano group, a tert-butyl group, and a dioxaborolane moiety
Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It is synthesized through substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Biochemical Pathways
As an intermediate of 1h-indazole derivatives , it may be involved in the synthesis of compounds that affect various biochemical pathways.
Result of Action
As an intermediate of 1H-indazole derivatives , it may contribute to the synthesis of compounds with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step often involves the acylation of an appropriate aniline derivative to form the benzamide core. This can be achieved using reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the benzene ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
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Attachment of the Dioxaborolane Moiety: : The dioxaborolane group is typically introduced through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) with a boronic acid or ester.
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Addition of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dioxaborolane moiety, which can be converted to a hydroxyl group using oxidizing agents like hydrogen peroxide or sodium perborate.
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Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides, nitriles, and other electrophiles in the presence of Lewis acids or bases.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be tailored to interact with specific biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of polymers and advanced materials. Its boron-containing moiety is particularly useful in the synthesis of boron-doped materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
Compared to similar compounds, N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide offers a unique combination of functional groups that enhance its reactivity and versatility in chemical synthesis. The presence of both a cyano group and a dioxaborolane moiety allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-16(2,3)21-15(22)13-8-12(11-20)9-14(10-13)19-23-17(4,5)18(6,7)24-19/h8-10H,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOAAWIYVNEMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123235 | |
Record name | Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-51-9 | |
Record name | Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-cyano-N-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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